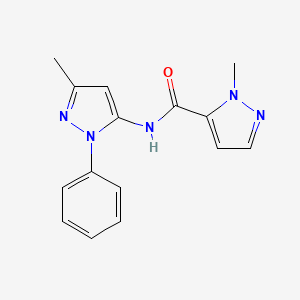

1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-11-10-14(17-15(21)13-8-9-16-19(13)2)20(18-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBXQGWTMJSUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=NN2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature, pressure, and reagent addition, can optimize the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at different positions of the pyrazole ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Higher oxidation state pyrazole derivatives.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity

One of the most significant applications of this compound is its role as a pharmacological agent in the treatment of type 2 diabetes mellitus. The compound is structurally related to Teneligliptin, a drug that inhibits dipeptidyl peptidase IV (DPP-IV), thereby enhancing insulin secretion and reducing blood glucose levels. Research indicates that derivatives of this compound exhibit similar mechanisms, making them candidates for further development in diabetes management .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including 1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide. These compounds have shown effectiveness against various bacterial strains, suggesting their potential use as antimicrobial agents. For instance, the synthesis and evaluation of related compounds have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant and Anti-inflammatory Effects

The compound has also been investigated for its antioxidant properties. In vitro studies reveal that it exhibits radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity is often compared to standard antioxidants like ascorbic acid, showcasing its potential utility in health supplements or therapeutic formulations aimed at reducing oxidative damage .

Cancer Research

There is growing interest in the anticancer properties of pyrazole derivatives. Some studies have reported that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. These findings suggest that further exploration could lead to the development of novel anticancer therapies .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various synthetic routes. A notable method involves the cyclization of appropriate precursors under acidic or basic conditions, yielding high purity products with favorable yields. Recent advancements have focused on optimizing these reactions to enhance efficiency and reduce environmental impact by avoiding toxic solvents like pyridine .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazole derivatives has been pivotal in understanding how modifications affect their biological activities. By systematically altering substituents on the pyrazole ring or carboxamide group, researchers aim to identify compounds with improved efficacy and reduced side effects .

Case Studies

Mechanism of Action

The mechanism by which 1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Chloro, bromo, and trifluoromethyl groups enhance pesticidal activity by increasing electrophilicity and binding to target enzymes (e.g., insect GABA receptors) . Conversely, polar groups like cyan (3a) improve solubility but reduce volatility .

- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., Cl in 3a) show moderate yields (~68%), while steric hindrance from bulky substituents (e.g., benzisoxazole in Razaxaban) may complicate synthesis .

Key Findings :

- Pesticidal Activity : Tolfenpyrad and its analogs exhibit potent insecticidal activity due to their ability to disrupt mitochondrial electron transport . The illegal derivative in likely shares this mechanism but evades detection due to atypical substituents .

- Medicinal Applications: Razaxaban’s trifluoromethyl group enhances binding to Factor Xa’s S1 pocket, achieving sub-nanomolar potency .

Physicochemical and Analytical Data

Table 3: Spectroscopic and Analytical Comparisons

Biological Activity

1-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, a compound within the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazoles are known for their therapeutic potential, exhibiting properties such as anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific pyrazole derivative, synthesizing findings from various studies and reviews.

The molecular formula for this compound is with a molecular weight of 242.32 g/mol. The structure features two pyrazole rings, which are crucial for its biological activity.

1. Anti-inflammatory Activity

The pyrazole derivatives have been extensively studied for their anti-inflammatory properties. In particular, compounds similar to this compound have shown significant inhibition of inflammatory responses in various models. For instance, studies utilizing carrageenan-induced edema in rats demonstrated that certain derivatives effectively reduced paw swelling, indicating potent anti-inflammatory effects comparable to standard drugs like ibuprofen .

2. Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. A study assessed the cytotoxic effects of related compounds on several human cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer). Results indicated that these compounds induced apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been documented. Compounds similar to this compound exhibited activity against a range of bacterial strains such as E. coli and S. aureus. The presence of specific functional groups in these compounds enhances their interaction with microbial targets, leading to increased efficacy .

Case Study 1: Anti-inflammatory Assessment

A study conducted by Bandgar et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Among the tested compounds, several showed significant reduction in inflammation at various time points post-administration, with some achieving up to 78% inhibition compared to controls .

Case Study 2: Cytotoxicity Evaluation

In vitro studies performed on human tumor cell lines revealed that derivatives of pyrazoles could inhibit cell proliferation effectively. The mechanism was investigated through assays measuring apoptosis and cell cycle arrest, demonstrating that these compounds could be developed further as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 1-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be controlled to minimize side products?

The synthesis typically involves coupling pyrazole-5-carboxylic acid derivatives with substituted aminopyrazoles. Key steps include:

- Carboxylic acid activation : Use pyrazole-5-carboxyl chloride intermediates with coupling agents like EDCI or DCC in anhydrous conditions (e.g., THF or DMF) .

- Amide bond formation : React with 3-methyl-1-phenyl-1H-pyrazol-5-amine under controlled pH (neutral to slightly basic) and temperature (0–25°C) to avoid hydrolysis or decomposition .

- Purification : Monitor reaction progress via TLC/HPLC and employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., distinguishing between N-methyl and phenyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks, critical for understanding biological interactions .

Q. What in vitro models are appropriate for initial biological activity screening?

- Enzyme Inhibition Assays : Test against factor Xa or cyclooxygenase (COX) isoforms using fluorogenic substrates (e.g., S-2222 for factor Xa) to measure IC₅₀ values .

- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with dose-response curves to assess potency .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software determine the binding mode of this compound to biological targets?

- Co-crystallization : Co-crystallize the compound with its target (e.g., factor Xa) and collect diffraction data (resolution ≤2.0 Å).

- Refinement : Use SHELXL for iterative model building, incorporating restraints for torsional angles and hydrogen bonds. Electron density maps (e.g., 2Fₒ−F꜀ maps) reveal key interactions, such as π-stacking with phenyl groups or hydrogen bonding with the carboxamide moiety .

Q. What strategies resolve contradictory data between computational docking predictions and experimental binding affinities?

- Force Field Adjustments : Refine docking parameters (e.g., AMBER or CHARMM) to account for solvation effects and flexible side chains .

- MD Simulations : Run molecular dynamics (≥100 ns) to assess conformational stability and identify transient binding pockets missed in static models .

- Mutagenesis Studies : Validate predicted interactions by mutating key residues (e.g., Tyr228 in factor Xa) and re-evaluating binding kinetics .

Q. What are key considerations when designing in vivo models to evaluate pharmacokinetics and efficacy?

- Species Selection : Use rodent models (rats/mice) with humanized coagulation factors for factor Xa inhibitor studies .

- Dosing Regimens : Optimize oral bioavailability via PEG-based formulations and monitor plasma half-life using LC-MS/MS .

- Efficacy Endpoints : Measure thrombus inhibition in FeCl₃-induced thrombosis models, correlating plasma concentration with antithrombotic activity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazole carboxamide derivatives?

- Substituent Effects :

- Bioisosteric Replacement : Substitute carboxamide with sulfonamide to modulate solubility and metabolic stability .

Data Contradiction Analysis

Example : Discrepancies in IC₅₀ values between enzyme assays and cellular models may arise from off-target effects or differential cell permeability. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.